Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Sulfonamide Synthesis

Researchers pursuing piperidine-based sulfonamide libraries often encounter incompatible protecting group strategies and poor regiospecific reactivity. Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS 1311317-42-6) resolves these challenges with its Cbz-protected piperidine core and 3-position chlorosulfonyl handle-enabling orthogonal deprotection and exclusive 3-substituted sulfonamide formation. • Facilitates parallel synthesis of diverse 3-piperidinyl sulfonamide libraries via rapid amine coupling. • Orthogonal Cbz group permits selective N-deprotection in the presence of Boc-protected amines. • Defined 3-position geometry directs specific spirocyclic/fused scaffold construction over 4-substituted isomers.

Molecular Formula C13H16ClNO4S
Molecular Weight 317.79 g/mol
CAS No. 1311317-42-6
Cat. No. B1527917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(chlorosulfonyl)piperidine-1-carboxylate
CAS1311317-42-6
Molecular FormulaC13H16ClNO4S
Molecular Weight317.79 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H16ClNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyMCYGNOGDLRRQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate Overview


Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS: 1311317-42-6) is a heterobifunctional building block featuring a piperidine core protected at the nitrogen with a benzyloxycarbonyl (Cbz) group and substituted at the 3-position with a reactive chlorosulfonyl moiety [1]. With a molecular formula of C13H16ClNO4S and molecular weight of 317.79 g/mol , this compound serves as an intermediate in organic synthesis, particularly in the preparation of sulfonamide-containing pharmaceuticals and agrochemicals .

Heterobifunctional building block for sulfonamide library synthesis
Cbz-protected piperidine enables orthogonal deprotection in multistep routes

Why Generic Substitution Fails


The combination of a benzyloxycarbonyl (Cbz) protecting group and a 3-position sulfonyl chloride on the piperidine ring confers unique orthogonal reactivity and steric properties that are not replicated by closely related analogs . Substitution with a tert-butyl carbamate (Boc) protected analog (e.g., tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate, CAS 1260664-44-5) alters deprotection conditions and may affect downstream synthetic compatibility . Similarly, regioisomeric 4-substituted derivatives (e.g., benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, CAS 287953-54-2) present different spatial orientation of the reactive handle, which can impact the conformation and biological activity of final target molecules .

Boc-protected analog
Deprotection conditions (TFA vs hydrogenolysis) may disrupt orthogonal strategy and downstream compatibility.
4-substituted regioisomer
Different spatial orientation of sulfonyl chloride can alter final target conformation and binding profile.

Differentiation Evidence


Regioisomeric Reactivity Advantage

Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate bears the reactive chlorosulfonyl group at the piperidine 3-position, in contrast to the more common 4-substituted isomer (benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, CAS 287953-54-2) [1]. The 3-substitution pattern introduces different steric constraints and electronic environments around the sulfonyl chloride, which can influence both reaction kinetics and the three-dimensional shape of resulting sulfonamide products . While direct kinetic data are not available, the conformational restriction imposed by the 3-position is expected to provide a distinct vector for further derivatization compared to the 4-position .

Regioisomeric reactivity
Class-level inference
3-position sulfonyl chloride vs. 4-substituted isomer; distinct steric/electronic environment
May access different sulfonamide chemical space
Kinetic data unavailable; structural analysis only
Medicinal Chemistry Synthetic Methodology Sulfonamide Synthesis

Cbz vs. Boc Orthogonality

The benzyloxycarbonyl (Cbz) group in the target compound provides orthogonal protection relative to the commonly used tert-butoxycarbonyl (Boc) group found in tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS 1260664-44-5) . The Cbz group is typically removed by hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH), conditions under which a Boc group would be stable [1]. Conversely, Boc is labile to mild acid (TFA), whereas Cbz remains intact [2]. This orthogonality allows for selective deprotection in complex synthetic sequences containing multiple amine functionalities.

Cbz vs. Boc orthogonality
Class-level inference
Cbz: hydrogenolysis or strong acid; Boc: mild acid (TFA). Orthogonal selectivity.
Supports orthogonal protection strategy
Standard practice in peptide and multistep synthesis
Protecting Group Strategy Peptide Synthesis Multistep Organic Synthesis

Standardized Purity Specification

Commercially available benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate is typically supplied with a minimum purity specification of 95% as determined by HPLC or NMR . This contrasts with some alternative building blocks where purity may vary or is not explicitly guaranteed . A defined purity level reduces the risk of side reactions from impurities and ensures more predictable yields in subsequent transformations.

Purity specification
Data to verify
≥95% (HPLC/NMR)
Supports lot-to-lot reproducibility
Supplier specification; independent verification recommended
Quality Control Reproducibility Chemical Procurement

Applications for Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate


Sulfonamide Library Synthesis

The compound serves as a key intermediate for the parallel synthesis of sulfonamide libraries bearing a 3-piperidinyl substitution pattern. The reactive sulfonyl chloride allows for rapid diversification with a range of amines, enabling exploration of structure-activity relationships (SAR) around a conformationally restricted core .

Multistep Synthesis with Orthogonal Protection

In complex molecule synthesis, the Cbz-protected piperidine nitrogen can be selectively revealed under conditions that preserve Boc-protected amines elsewhere in the molecule. This enables a sequential deprotection strategy for the installation of multiple functional groups [1].

Spirocyclic and Fused Heterocycle Synthesis

The 3-substituted sulfonyl chloride can participate in intramolecular cyclization reactions to form spirocyclic or fused piperidine-containing scaffolds. The defined 3-position geometry may favor specific cyclization pathways over those available to 4-substituted isomers .

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
3-piperidinyl sulfonyl chloride reactivity
Amine diversification and SAR exploration
Multistep orthogonal protection
Cbz stability under acidic Boc removal
Sequential deprotection without cross-reactivity
Spirocyclic/fused heterocycle synthesis
3-substitution geometry
Favored cyclization pathway compared to 4-isomer

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